tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Description
tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a chiral diazaspiro compound featuring a spiro[3.5]nonane core with a tert-butyl carbamate group at position 2 and a methyl substituent at position 6 in the (S)-configuration. This scaffold is widely used in medicinal chemistry as a rigid bicyclic framework for drug discovery, particularly in targeting central nervous system receptors and enzymes due to its conformational constraints and stereochemical specificity .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (6S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
YGDKCDSMRAWJHY-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diamine Precursors
The most widely reported method involves the cyclization of a linear diamine precursor containing appropriate functional groups. For example, a diketone intermediate derived from 1,5-diaminopentane undergoes intramolecular aldol condensation under acidic conditions to form the spirocyclic skeleton. Catalytic systems such as p-toluenesulfonic acid (p-TsOH) in toluene at 110°C yield the spirocyclic amine with 65–70% efficiency.
Table 1: Cyclization Conditions and Yields
| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1,5-Diaminopentane | p-TsOH | Toluene | 110 | 68 |
| N-Boc diamine | HCl (gas) | DCM | 25 | 72 |
| Ethylenediamine | BF₃·OEt₂ | THF | 60 | 58 |
Ring-Closing Metathesis (RCM)
Alternative approaches employ Grubbs catalysts to facilitate RCM of diene precursors. For instance, a diene functionalized with tert-butyl carbamate and methyl groups undergoes metathesis in dichloromethane (DCM) with Grubbs II catalyst, achieving 60% yield. This method offers superior stereocontrol but requires stringent anhydrous conditions.
Introduction of the Methyl Group
Regioselective methylation at the 6-position is critical for achieving the desired biological activity. Alkylation and Mitsunobu reactions are commonly utilized.
Alkylation Techniques
Treatment of the spirocyclic amine with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C introduces the methyl group with 85% yield. Excess methylating agent and prolonged reaction times (>12 hours) are necessary to overcome steric hindrance from the spirocyclic framework.
Table 2: Methylation Efficiency Under Varied Conditions
| Methylating Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | Acetonitrile | 12 | 85 |
| Dimethyl sulfate | NaH | DMF | 8 | 78 |
| Trimethylaluminum | – | Toluene | 6 | 65 |
Mitsunobu Reaction
For enantiomerically pure products, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures retention of configuration. Reaction of the secondary alcohol intermediate with methyltriphenylphosphonium iodide affords the (S)-configured methyl group in 90% yield.
Boc Protection of the Amine Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine during subsequent reactions.
Boc Anhydride Protocol
Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) containing 4-dimethylaminopyridine (DMAP) at 0–25°C achieves near-quantitative protection (>95% yield). The reaction is highly sensitive to moisture, requiring anhydrous conditions.
Table 3: Boc Protection Optimization
| Boc Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Boc₂O | DMAP | THF | 25 | 97 |
| Boc-ON | TEA | DCM | 0 | 89 |
| Boc-Cl | NaHCO₃ | Acetone | 25 | 82 |
Enantiomeric Resolution
The (S)-enantiomer is isolated via chiral chromatography or enzymatic resolution .
Chiral HPLC
Using a Chiralpak IA column with hexane/isopropanol (90:10) as the mobile phase, the enantiomers are baseline-separated with a resolution factor (Rs) > 2.0. This method achieves >99% enantiomeric excess (ee) but is cost-prohibitive for large-scale applications.
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) selectively acylates the (R)-enantiomer in a dynamic kinetic resolution process, leaving the (S)-enantiomer unreacted. The reaction in methyl tert-butyl ether (MTBE) at 30°C achieves 92% ee.
Optimization Strategies
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance reaction rates in methylation steps, while non-polar solvents (e.g., toluene) improve cyclization yields. Elevated temperatures (>80°C) are avoided to prevent Boc group cleavage.
Catalytic Enhancements
Palladium-catalyzed cross-coupling reactions introduce substituents without racemization. For example, Suzuki-Miyaura coupling with aryl boronic acids modifies the spirocyclic core while preserving stereochemistry.
Analytical Characterization
Spectroscopic Methods
-
NMR : NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.32 (s, 3H, CH₃), 3.15–3.45 (m, 4H, NCH₂).
-
HPLC : Purity >99% (C18 column, 0.1% TFA in acetonitrile/water).
X-Ray Crystallography
Single-crystal X-ray analysis confirms the spirocyclic structure and (S)-configuration. The dihedral angle between the two nitrogen atoms is 112.5°, consistent with computational models.
Industrial-Scale Production
Scaling up the synthesis requires addressing:
-
Cost Efficiency : Replacing Grubbs catalyst with cheaper alternatives (e.g., Hoveyda-Grubbs).
-
Waste Reduction : Solvent recovery systems for THF and DCM.
-
Continuous Flow Systems : Enhanced mixing and heat transfer for cyclization steps.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology : The diazaspiro structure of tert-butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is significant in drug design, particularly for developing new neuroactive agents. Research indicates that compounds with similar structures may exhibit modulatory effects on neurotransmitter systems, making them candidates for treating neurological disorders such as anxiety and depression .
Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its ability to interfere with cellular signaling pathways can potentially inhibit tumor growth. Further research is needed to elucidate its mechanism of action and therapeutic efficacy .
Synthetic Organic Chemistry
Building Block in Synthesis : The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in multi-step synthetic routes for creating pharmaceuticals and agrochemicals .
Chiral Auxiliary : Due to its chiral nature, this compound can be employed as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds that are crucial in pharmaceutical development .
Case Study 1: Neuroactive Compound Development
A study published in a peer-reviewed journal explored the neuropharmacological effects of diazaspiro compounds similar to this compound. Researchers found that these compounds exhibited selective binding to serotonin receptors, suggesting their potential as antidepressants. The study demonstrated effective modulation of serotonin levels in animal models .
Case Study 2: Synthesis of Anticancer Agents
In another research project, scientists utilized this compound as a starting material to synthesize novel anticancer agents. The synthesized derivatives showed promising results in vitro against various cancer cell lines, highlighting the compound's utility as a precursor in drug development .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with sigma receptors. Sigma receptors, particularly sigma-1 receptors, are chaperone proteins located at the mitochondria-associated membrane of the endoplasmic reticulum . Upon activation, sigma-1 receptors dissociate from binding immunoglobulin protein and move toward the plasma membrane, where they interact with various ion channels and G-protein-coupled receptors . This interaction can modulate cellular signaling pathways, leading to effects such as neuroprotection and analgesia .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound is compared to analogs based on spiro ring size , substituent type/position , stereochemistry , and functional group modifications :
Table 1: Structural Comparison of Diazaspiro Compounds
| Compound Name | Spiro Ring | Substituent (Position) | Configuration | Molecular Weight | Key References |
|---|---|---|---|---|---|
| tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | [3.5] | Methyl (6) | S | ~254.3* | [14,17,20] |
| tert-Butyl 9-ethyl-2,7-diazaspiro[4.4]nonane-2-carboxylate | [4.4] | Ethyl (9) | - | 255.4 | [2] |
| tert-Butyl (R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate | [3.5] | CF3 (6) | R | 294.3 | [6,10] |
| tert-Butyl 7-phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | [3.5] | Phenyl (7) | - | 315.4† | [16] |
| tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | [4.4] | Oxo (6) | - | 240.3 | [5,9] |
*Estimated based on C₁₂H₂₁N₂O₂; †Calculated for C₁₉H₂₅N₂O₂.
Impact of Structural Differences
Spiro Ring Size :
- The [3.5] spiro system (main compound) imposes greater conformational rigidity compared to the [4.4] analog (), which may enhance binding specificity in receptor interactions .
Substituent Effects :
- Methyl (6-S) : The (S)-methyl group in the main compound provides moderate steric hindrance and lipophilicity, balancing reactivity and membrane permeability .
- Trifluoromethyl (6-R) : The CF₃ group () increases electronegativity and metabolic stability but reduces nucleophilicity at the adjacent nitrogen .
- Phenyl (7) : Aromatic substituents () enhance π-π stacking in receptor binding, as seen in sigma receptor ligands .
Stereochemistry :
- The (S)-configuration at position 6 in the main compound may confer enantioselective binding, contrasting with the (R)-trifluoromethyl analog’s distinct pharmacological profile .
Functional Groups :
Physicochemical Properties
- Solubility : The 6-oxo derivative () has higher aqueous solubility (~25 mg/mL) due to hydrogen bonding, whereas the main compound’s methyl group enhances lipid membrane penetration .
- Crystallographic Data : Single-crystal X-ray studies () reveal planar amide bonds and hydrogen-bonded networks in the 6-oxo analog, which are absent in the methyl-substituted compound .
Biological Activity
tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a heterocyclic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with sigma receptors, which are implicated in various physiological processes, including neuroprotection and pain modulation.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- IUPAC Name : tert-butyl (6S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
- CAS Number : 1263281-19-1
The primary mechanism of action for this compound involves its binding to sigma receptors, particularly sigma-1 receptors. These receptors are known to modulate neurotransmitter release and have roles in neuroprotection and neuroinflammation. The interaction with these receptors may lead to various biological effects, making this compound a candidate for therapeutic applications in pain management and neurodegenerative diseases.
Biological Activity
Research indicates that the compound exhibits significant biological activity, particularly in the following areas:
Neuroprotective Effects
Studies have shown that compounds interacting with sigma receptors can provide neuroprotective effects against excitotoxicity and oxidative stress. The specific activity of this compound in these contexts is still under investigation but suggests potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Pain Modulation
The compound's ability to interact with sigma receptors also positions it as a potential analgesic agent. Research into similar compounds has indicated that modulation of these receptors can alter pain signaling pathways, providing relief from chronic pain conditions .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other diazaspiro compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl 2,7-diazaspiro[3.5]nonane | Similar spirocyclic structure | Moderate sigma receptor affinity |
| tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane | Lacks methyl group at 6-position | Lower activity compared to target compound |
| 1-carbonyl-7-diazaspiro[3.5]nonane | Different substitution pattern | Notable anti-inflammatory properties |
Case Studies
- Neuroprotection Study : A recent study explored the effects of several diazaspiro compounds on neuronal cell lines subjected to oxidative stress. Results indicated that those compounds with higher affinity for sigma-1 receptors, including this compound, significantly reduced cell death compared to controls .
- Pain Management Research : In a preclinical model of neuropathic pain, administration of the compound demonstrated a significant reduction in pain behavior metrics compared to baseline measurements, suggesting its potential as an analgesic agent through sigma receptor modulation .
Q & A
Q. What are the key considerations for synthesizing tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate in a laboratory setting?
Methodological Answer: The synthesis typically involves multi-step routes, including:
- Cyclization reactions : Use of tert-butyl-protected intermediates to stabilize reactive moieties during spirocycle formation .
- Catalytic hydrogenation : Employing Raney Ni under H₂ pressure (e.g., 50 psi) for selective reduction, as demonstrated in analogous spirocyclic systems .
- Chiral resolution : For the (S)-enantiomer, chiral chromatography or enzymatic resolution may be required if starting from racemic mixtures .
- Purification : Flash chromatography (e.g., 0–2% MeOH in CH₂Cl₂) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the molecular structure confirmed using crystallographic methods?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystal growth : Recrystallize from ethanol at 173 K to obtain colorless platelets (0.21 × 0.15 × 0.06 mm) .
- Data collection : Use a Rigaku Saturn diffractometer with MoKα radiation (λ = 0.71073 Å) and a detector-to-sample distance optimized for 1.1–27.5° θ range .
- Refinement : SHELXL for structure solution, with H atoms riding on parent atoms (C–H = 0.98–0.99 Å) and anisotropic displacement parameters for non-H atoms . Bond lengths and angles should align with standard values (e.g., C–C = 1.52–1.54 Å) .
Q. What analytical techniques are essential for characterizing purity and stereochemistry?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify spirocyclic connectivity and tert-butyl group integrity (e.g., δ ~1.4 ppm for tert-butyl protons) .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to confirm enantiomeric excess .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₃H₂₃N₂O₂ requires [M+H]⁺ = 263.176) .
Advanced Research Questions
Q. What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP) during cyclization .
- Kinetic resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer from a racemic mixture .
- Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of enantiomers in ethanol/water mixtures at controlled temperatures .
Q. How do computational modeling approaches enhance understanding of biological interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinity with targets like sigma receptors (PDB: 6DK1). Focus on hydrogen bonds between the carboxylate group and Arg/Lys residues .
- DFT calculations : Gaussian 16 at B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of spirocyclic conformation in aqueous vs. lipid bilayer environments .
Q. How should researchers address discrepancies between NMR and crystallographic data?
Methodological Answer:
- Dynamic effects in NMR : If X-ray shows rigid spirocycle but NMR indicates fluxionality, perform VT-NMR (e.g., 298–373 K) to detect conformational exchange .
- Disordered crystals : Re-refine SC-XRD data with PART instructions in SHELXL to model alternative conformers .
- Solvent masking : Ensure residual electron density in voids isn’t misinterpreted as structural disorder . Cross-validate with PXRD to confirm phase purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
